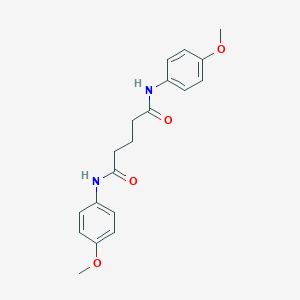

N,N'-bis(4-methoxyphenyl)pentanediamide

Description

Significance of Pentanediamide (B1580538) Frameworks in Organic Synthesis and Supramolecular Chemistry

The pentanediamide unit, derived from glutaric acid, is a versatile building block in chemical synthesis. Its flexibility, conferred by the five-carbon chain, allows it to adopt various conformations, making it a valuable component in the design of molecules that can act as linkers or spacers in larger supramolecular structures. In polymer chemistry, for instance, pentanediamine (B8596099) is a monomer used in the synthesis of semi-aromatic polyamides, contributing to the thermal stability and mechanical properties of the resulting materials. ambeed.comangenechemical.com The diamide (B1670390) functionality itself is crucial for establishing intermolecular hydrogen bonds, a key interaction in the formation of predictable, self-assembling molecular networks.

Role of 4-Methoxyphenyl (B3050149) Moieties in Modulating Molecular Properties and Intermolecular Interactions

The 4-methoxyphenyl group, also known as p-anisyl, is frequently incorporated into functional molecules to fine-tune their properties. The methoxy (B1213986) group is an electron-donating group, which can influence the electronic environment of the entire molecule. This can have significant effects on reactivity, photophysical properties, and biological activity. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and C-H···π interactions. These non-covalent interactions are fundamental in supramolecular chemistry, guiding the self-assembly of molecules into well-defined architectures. The presence of these groups in other molecules has been shown to be important for their biological activity, such as in certain anticancer and antiparasitic agents.

Overview of Academic Research Trajectories for Complex Amide Structures, including N,N'-bis(4-methoxyphenyl)pentanediamide

Research into complex amide structures is a vibrant and diverse field. Scientists have synthesized a vast array of amides and polyamides with tailored properties for specific applications. For example, aromatic polyamides are known for their exceptional thermal and mechanical stability. In the realm of medicinal chemistry, amide-containing molecules are ubiquitous, with many drugs featuring this functional group. While there is a wealth of research on polyamides and various functionalized diamides, specific academic studies focusing on this compound are conspicuously absent from the current body of scientific literature. Its existence is noted in chemical supplier databases, but detailed synthetic procedures, characterization data, and functional studies remain unpublished.

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic investigation into this compound would likely begin with its synthesis and characterization. A probable synthetic route would involve the reaction of p-anisidine (B42471) with glutaryl chloride or a similar derivative of glutaric acid.

Interactive Data Table: Plausible Reactants for Synthesis

| Reactant 1 | Reactant 2 | Product |

| p-Anisidine | Glutaryl Chloride | This compound |

| p-Anisidine | Glutaric Acid | This compound |

Following a successful synthesis, a thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm the structure.

Interactive Data Table: Expected Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the methoxyphenyl groups, the methoxy protons, and the aliphatic protons of the pentanediamide chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the backbone. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Subsequent research could then explore its potential for forming self-assembling gels, its liquid crystalline properties, or its utility as a building block in more complex supramolecular systems. The biological activity of the compound could also be investigated, given the known bioactivity of other molecules containing the 4-methoxyphenyl moiety. However, until such studies are undertaken and published, the properties and potential applications of this compound remain in the realm of scientific postulation.

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N,N//'-bis(4-methoxyphenyl)pentanediamide |

InChI |

InChI=1S/C19H22N2O4/c1-24-16-10-6-14(7-11-16)20-18(22)4-3-5-19(23)21-15-8-12-17(25-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

AVGWDPNSEYTLPJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N,n Bis 4 Methoxyphenyl Pentanediamide

Classical Approaches to Amide Bond Formation Utilized for N,N'-bis(4-methoxyphenyl)pentanediamide Synthesis

The traditional synthesis of this compound fundamentally relies on the reaction between a derivative of pentanedioic acid and 4-methoxyaniline. This approach is a cornerstone of organic synthesis, with extensive literature on the formation of amide bonds.

The most direct classical route to this compound is the condensation reaction of two equivalents of 4-methoxyaniline with one equivalent of a pentanedioic acid derivative. Pentanedioic acid itself can be used, though the reaction typically requires high temperatures to drive off the water formed during the reaction. More commonly, a more reactive derivative of pentanedioic acid, such as pentanedioyl chloride (the diacyl chloride) or a diester, is used to facilitate the reaction under milder conditions.

When using pentanedioyl chloride, the reaction with 4-methoxyaniline is generally rapid and exothermic. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being common.

Alternatively, the amidation can be achieved using pentanedioic acid directly, often with the aid of a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid groups, making them more susceptible to nucleophilic attack by the amino group of 4-methoxyaniline.

A related synthesis is that of the mono-amide, N-(4-methoxyphenyl)pentanamide, which is prepared from 4-anisidine and pentanoic acid. nih.gov This reaction provides a strong model for the synthesis of the target diamide (B1670390).

Optimizing reaction conditions is critical to maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Temperature: The optimal temperature depends on the reactivity of the starting materials. Reactions involving highly reactive acyl chlorides can often be carried out at room temperature or even at 0 °C to control the reaction rate. In contrast, the direct condensation of pentanedioic acid with 4-methoxyaniline may require heating to overcome the higher activation energy and to facilitate the removal of water.

Solvent Systems: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred for reactions with acyl chlorides to avoid unwanted side reactions with the solvent. For coupling agent-mediated reactions, solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often employed. The use of greener solvents, such as acetonitrile, has also been explored in related amide bond formations, offering a better balance between conversion and selectivity while being more environmentally friendly than solvents like dichloromethane or benzene (B151609). scielo.br

Catalytic Systems: While not always necessary for the formation of amides from highly reactive starting materials, catalysts can be employed to enhance reaction rates and yields, particularly in less favorable conditions. For instance, in coupling agent-mediated reactions, additives like 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst to accelerate the reaction.

Table 1: Illustrative Classical Synthesis Conditions for Diamides

| Starting Materials | Coupling Agent/Activating Agent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Pentanedioic acid, 4-Methoxyaniline | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | Room Temperature | Moderate to High |

| Pentanedioyl chloride, 4-Methoxyaniline | None (Base like Pyridine) | Diethyl Ether | 0 °C to Room Temperature | High |

| Dimethyl glutarate, 4-Methoxyaniline | Sodium Methoxide | Methanol | Reflux | Moderate |

Novel and Green Synthetic Methodologies Applied to this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These novel approaches offer advantages such as reduced reaction times, higher yields, and the use of less hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. nih.gov By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netresearchgate.net This technique is particularly effective for the synthesis of amides and bisimides, suggesting its applicability to the production of this compound. researchgate.net The reaction can often be carried out in a solvent-free environment or with a minimal amount of a high-boiling, polar solvent. nih.gov For instance, a mixture of pentanedioic acid and 4-methoxyaniline could be irradiated in a microwave reactor, potentially with a catalytic amount of acid or base, to rapidly produce the desired diamide. In many cases, the work-up procedure is simplified, involving precipitation of the product by adding water. researchgate.net

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. durham.ac.ukunimi.it These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. durham.ac.ukresearchgate.net The synthesis of this compound could be adapted to a flow process by pumping solutions of the reactants, for example, pentanedioyl chloride and 4-methoxyaniline, through a heated reactor coil. The short residence time in the reactor can lead to high throughput and excellent control over reaction parameters. This methodology is particularly attractive for industrial-scale production, as it allows for continuous manufacturing without the need for large batch reactors. unimi.it

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. researchgate.net Solvent-free, or "dry" media, reactions are a key aspect of this approach. For the synthesis of this compound, a solvent-free reaction could be envisioned by grinding the solid reactants (pentanedioic acid and 4-methoxyaniline) together, possibly with a solid-supported catalyst, and then heating the mixture. Microwave irradiation is often coupled with solvent-free conditions to provide the necessary energy for the reaction to proceed. researchgate.net

Alternatively, the use of environmentally benign solvents, such as water or ionic liquids, is another green approach. While the solubility of the reactants might be a challenge in water, the use of phase-transfer catalysts or surfactants could facilitate the reaction. Ionic liquids, with their low vapor pressure and tunable properties, can also serve as effective reaction media for amide synthesis. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Diamide Synthesis

| Methodology | Typical Reaction Time | Key Advantages | Potential Challenges |

|---|---|---|---|

| Classical Batch Synthesis | Hours to Days | Well-established, versatile | Long reaction times, potential for side products, use of hazardous solvents |

| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, higher yields, enhanced purity | Scalability can be an issue, requires specialized equipment |

| Flow Chemistry | Continuous | Scalable, safe, high throughput, precise control | Higher initial setup cost, potential for clogging |

| Solvent-Free Synthesis | Minutes to Hours | Reduced waste, simplified work-up, environmentally friendly | May require higher temperatures, not suitable for all reactants |

Synthetic Routes to Derivatized N,N'-bis(4-methoxyphenyl)pentanediamides

The synthesis of derivatized N,N'-bis(4-methoxyphenyl)pentanediamides can be strategically approached by modifying either the central pentanediamide (B1580538) backbone or the peripheral aromatic rings. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity. Furthermore, the introduction of chirality can be achieved through stereoselective synthetic methods.

Structural Modifications at the Central Pentanediamide Chain

Modifications to the five-carbon chain of the pentanediamide structure are primarily achieved by utilizing substituted glutaric acid (pentanedioic acid) derivatives as starting materials. The general synthetic scheme involves the amidation of a substituted glutaric acid or its activated form (e.g., acyl chloride or ester) with 4-methoxyaniline.

A versatile method for preparing 3-substituted glutaric acids involves a two-step sequence starting from an appropriate aldehyde. This process includes an initial Knoevenagel condensation of the aldehyde with diethyl malonate, followed by a Michael addition. The resulting tetraethyl propane (B168953) tetracarboxylate is then subjected to hydrolysis and decarboxylation to yield the desired 3-substituted glutaric acid. google.com This strategy allows for the introduction of a wide variety of substituents at the central carbon of the glutaric acid backbone.

The following table summarizes the synthesis of various 3-substituted glutaric acids that can serve as precursors for derivatized N,N'-bis(4-methoxyphenyl)pentanediamides.

| Aldehyde Reactant | 3-Substituent in Glutaric Acid | Reaction Conditions | Yield (%) |

| Benzaldehyde | Phenyl | Solvent-free, piperidine (B6355638) catalyst | 73 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Solvent-free, piperidine catalyst | 68 |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | Pyridine solvent, piperidine catalyst | 55 |

| Isobutyraldehyde | Isopropyl | Pyridine solvent, piperidine catalyst, 70°C | 50 |

| Cinnamaldehyde | Cinnamyl | Solvent-free, piperidine catalyst | 65 |

Table 1: Synthesis of 3-Substituted Glutaric Acids via Knoevenagel-Michael Reaction Sequence. google.com

Once the substituted glutaric acid is obtained, it can be converted to the corresponding diamide, this compound, through standard amide coupling reactions, for instance, by converting the diacid to the diacyl chloride followed by reaction with 4-methoxyaniline.

Introduction of Substituents on the Aromatic 4-Methoxyphenyl (B3050149) Rings

Introducing substituents onto the 4-methoxyphenyl rings is typically achieved by starting with appropriately substituted 4-methoxyaniline (p-anisidine) derivatives. Direct electrophilic aromatic substitution on the this compound molecule can be challenging. The strong activating nature of the amide's nitrogen atom, in conjunction with the methoxy (B1213986) group, can lead to a lack of selectivity and potential side reactions. ucalgary.ca Therefore, a more controlled and common strategy is the synthesis of the desired substituted anilines first, followed by the amide formation step.

The synthesis of substituted 4-methoxyanilines can be accomplished through various methods, including the reduction of the corresponding substituted nitroaromatics. For example, p-nitroanisole can be hydrogenated to p-anisidine (B42471). chemicalbook.com By starting with substituted nitrobenzenes, a range of substituted p-anisidines can be prepared.

Another approach involves the direct amination of substituted phenols. researchgate.netnih.gov This method provides a route to anilines from readily available phenol (B47542) precursors. Furthermore, modern cross-coupling reactions, such as the N-arylation of amines with aryl halides or boronic acids, offer a powerful tool for constructing the substituted N-aryl amide bond. researchgate.netorganic-chemistry.org

The following table outlines synthetic routes to key substituted 4-methoxyaniline precursors.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| p-Nitroanisole | p-Anisidine | Raney-RuNiC catalyst, H₂, 1.0 MPa, 100°C | High | chemicalbook.com |

| o-Nitroanisole & p-nitroanisole mixture | o-Anisidine & p-Anisidine | Pt/C catalyst, H₂, methanol | Not specified | google.com |

| Nitrobenzene derivatives | p-Anisidine derivatives | H₂, transposition, sulfuric acid, noble metal catalyst | Not specified | google.com |

| Substituted phenols | Substituted anilines | Pd/CeO₂-Ox-550 catalyst, amine, Na₂CO₃, 200°C | Various | researchgate.net |

Table 2: Synthetic Methods for Substituted 4-Methoxyaniline Derivatives.

Strategies for Stereoselective Synthesis and Chiral Induction (if applicable)

For this compound derivatives with a substituent on the central pentanediamide chain (at the 2, 3, or 4-position), a chiral center exists, and thus, stereoselective synthesis becomes relevant. A key strategy for achieving chiral induction is the desymmetrization of a prochiral precursor, such as a 3-substituted glutarimide (B196013) or glutaric acid diamide.

Enzymatic and microbial-mediated hydrolysis reactions have proven effective for this purpose. These biocatalytic methods can selectively hydrolyze one of the two enantiotopic amide bonds in a prochiral substrate, leading to the formation of an optically active monoacid or monoamide with high enantiomeric excess (e.e.).

For instance, certain bacterial strains have been identified that can stereospecifically hydrolyze 3-substituted glutarimides to afford (R)-3-substituted glutaric acid monoamides. nih.gov Similarly, microorganisms have been screened for their ability to asymmetrically hydrolyze 3-substituted glutaric acid diamides to produce the corresponding (R)-monoamide. researchgate.net

The resulting chiral monoamide can then be further elaborated to the desired chiral this compound derivative. This would involve coupling the remaining free carboxylic acid group with 4-methoxyaniline and converting the existing amide group to the N-(4-methoxyphenyl)amide, or vice versa, through a series of selective chemical transformations.

The table below highlights examples of stereoselective hydrolysis for the preparation of chiral glutaric acid derivatives.

| Substrate | Biocatalyst/Microorganism | Product | Enantiomeric Excess (e.e.) (%) | Reference |

| 3-(4-Chlorophenyl)glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | 98.1 | nih.gov |

| 3-(4-Chlorophenyl)glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | 97.5 | nih.gov |

| 3-Isobutylglutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-Isobutylglutaric acid monoamide | 94.9 | nih.gov |

| 3-(4-Chlorophenyl)glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | 98.7 | researchgate.net |

| 3-Isobutylglutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-Isobutylglutaric acid monoamide | >99.0 | researchgate.net |

Table 3: Stereoselective Synthesis of Chiral Glutaric Acid Monoamides via Biocatalytic Desymmetrization. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of N,n Bis 4 Methoxyphenyl Pentanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By examining the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular framework, including the chemical environment of atoms, their connectivity, and spatial relationships. For a molecule like N,N'-bis(4-methoxyphenyl)pentanediamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to be symmetrical, reflecting the molecule's structure. The key signals would arise from the aromatic protons of the 4-methoxyphenyl (B3050149) groups, the amide N-H protons, the aliphatic protons of the pentanediamide (B1580538) backbone, and the methoxy (B1213986) group protons.

The protons on the aromatic rings are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the amide group (H-2/H-6) would be deshielded compared to those ortho to the methoxy group (H-3/H-5). The amide proton (N-H) signal is expected to be a broad singlet or a triplet if coupling to the adjacent methylene (B1212753) group is resolved, typically appearing significantly downfield. Its chemical shift can be sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. researchgate.net The methoxy group protons (O-CH₃) would present as a sharp singlet in the upfield region. The pentanediamide chain protons would exhibit characteristic multiplets: the protons alpha to the carbonyl groups (α-CH₂) would be the most downfield of the aliphatic signals, appearing as a triplet, while the beta (β-CH₂) and gamma (γ-CH₂) protons would appear further upfield, with the γ-CH₂ protons being the most shielded. researchgate.net

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | ~8.0 - 9.5 | broad s or t | - |

| Ar-H (ortho to NHCO) | ~7.40 - 7.60 | d | ~8-9 |

| Ar-H (ortho to OCH₃) | ~6.80 - 7.00 | d | ~8-9 |

| O-CH₃ | ~3.80 | s | - |

| α-CH₂ | ~2.40 | t | ~7 |

| β-CH₂ | ~1.70 | p | ~7 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicities: s = singlet, d = doublet, t = triplet, p = pentet.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the symmetry of this compound, only half the total number of carbons will be observed. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. youtube.com

The aromatic region will show four distinct signals: the ipso-carbon attached to the nitrogen (C-1), the carbon bearing the methoxy group (C-4), and the two pairs of protonated carbons (C-2/6 and C-3/5). The methoxy carbon (O-CH₃) signal will appear around 55 ppm. oregonstate.edu The aliphatic carbons of the pentanediamide linker will be found in the upfield region of the spectrum, with the α-carbon being the most deshielded due to its proximity to the carbonyl group. docbrown.info

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~172 |

| Ar-C (C-4, attached to OCH₃) | ~156 |

| Ar-C (C-1, attached to NH) | ~131 |

| Ar-C (C-2/6) | ~122 |

| Ar-C (C-3/5) | ~114 |

| O-CH₃ | ~55 |

| α-C | ~37 |

| β-C | ~28 |

Note: Chemical shifts are predictive and based on typical values for similar functional groups. youtube.comoregonstate.edu

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show a cross-peak between the aromatic protons at C-2/6 and C-3/5, confirming their ortho relationship. It would also clearly map the connectivity of the pentanediamide chain, showing correlations between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.org This would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For example, the aromatic proton signal around 7.5 ppm would correlate with the carbon signal around 122 ppm. Quaternary carbons, such as the carbonyl and the two ipso-aromatic carbons, would be absent from the HSQC spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). epfl.ch HMBC is crucial for piecing together the entire molecular structure. Key expected correlations include:

The amide N-H proton to the carbonyl carbon (C=O) and the aromatic C-1 and C-2/6 carbons.

The aromatic protons (H-2/6) to the aromatic carbons C-4 and C-1.

The methoxy protons (O-CH₃) to the aromatic C-4.

The α-CH₂ protons to the carbonyl carbon (C=O) and the β- and γ-carbons of the aliphatic chain.

Together, these 2D NMR experiments would provide unambiguous evidence for the complete chemical structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly powerful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.net

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of a secondary aromatic amide.

N-H Stretch : A secondary amide shows a single N-H stretching vibration, typically observed in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The exact position is highly sensitive to hydrogen bonding.

Amide I Band : This is one of the most characteristic amide absorptions and is found in the 1680-1630 cm⁻¹ range. spectroscopyonline.comacs.org It arises primarily from the C=O stretching vibration. Its position can be influenced by conjugation, which is present in this molecule, and hydrogen bonding.

Amide II Band : This band, appearing between 1570-1470 cm⁻¹, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. nih.gov The presence of a strong Amide I band alongside an intense Amide II band is a clear indicator of a secondary amide linkage. spectroscopyonline.com

Other expected bands would include C-H stretching from the aromatic and aliphatic parts (~3100-2850 cm⁻¹), aromatic C=C stretching (~1600 and ~1500 cm⁻¹), and a strong C-O stretching band from the methoxy ether linkage (~1250 cm⁻¹).

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | IR, Raman | ~3300 | Position and width are highly dependent on H-bonding. |

| Amide I (C=O Stretch) | IR, Raman | ~1650 | Strong intensity in IR. |

| Amide II (N-H bend, C-N stretch) | IR, Raman | ~1540 | Strong intensity in IR, characteristic of secondary amides. |

| Aromatic C=C Stretch | IR, Raman | ~1610, ~1510 | Indicates the presence of the benzene (B151609) rings. |

Vibrational spectroscopy is an excellent method for studying hydrogen bonding. acs.orgresearchgate.net In this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Solid Phase : In the crystalline or solid state, strong intermolecular hydrogen bonds are expected to form between the N-H of one molecule and the C=O of a neighboring molecule. This interaction would cause a significant shift to lower wavenumbers and a broadening of the N-H stretching band in the IR spectrum (e.g., to ~3250 cm⁻¹ or lower). The Amide I band would also shift to a lower frequency compared to a non-hydrogen-bonded state. researchgate.net

Solution Phase : In a non-polar, dilute solution, intermolecular hydrogen bonding would be minimized, resulting in a sharper N-H stretching band at a higher frequency (e.g., ~3400-3450 cm⁻¹). As the concentration of the solution increases or a more polar, hydrogen-bond-accepting solvent is used, the equilibrium would shift towards hydrogen-bonded species, leading to the appearance of a broader band at lower wavenumbers. researchgate.net Comparing the spectra in different phases and solvents thus provides direct insight into the strength and nature of the hydrogen bonding interactions governing the supramolecular assembly of the compound. Raman spectroscopy can also provide complementary information, as the polarizability of the bonds is affected by these interactions. pitt.edunih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-phenylethanamide |

| N,N-dimethylmethanamide |

| Propanamide |

| N-methylacetamide |

| Glutaric acid |

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be instrumental in its characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition and confirmation of its molecular formula. The molecular formula of this compound is C₁₉H₂₂N₂O₄.

The expected accurate mass for the protonated molecule [M+H]⁺ can be calculated and would be a key identifier in an HRMS spectrum.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₉H₂₃N₂O₄⁺ | 343.1652 |

| [M+Na]⁺ | C₁₉H₂₂N₂NaO₄⁺ | 365.1472 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Structural Fragments

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. The fragmentation of amides is well-documented and typically involves cleavage of the amide bond and other characteristic bond ruptures. ucalgary.ca

A plausible fragmentation pathway for this compound would involve several key cleavages. The primary fragmentation would likely occur at the amide C-N bonds and the bonds within the pentanediamide linker.

Key Predicted Fragmentation Pathways:

Cleavage of the C-N amide bond: This would lead to the formation of a key fragment corresponding to the 4-methoxyphenylaminium ion and an acylium ion.

Fragmentation of the pentanediamide chain: Cleavage within the five-carbon linker would produce a series of smaller fragments.

Loss of the methoxy group: Fragmentation of the 4-methoxyphenyl moiety could involve the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.

Table 2: Predicted MS/MS Fragmentation of [C₁₉H₂₂N₂O₄+H]⁺

| Predicted Fragment Ion (m/z) | Proposed Structure/Formula | Description of Loss |

| 220.1028 | C₁₂H₁₄NO₃⁺ | Cleavage of the pentanediamide chain |

| 192.0817 | C₁₁H₁₂NO₂⁺ | Cleavage adjacent to the carbonyl group |

| 150.0868 | C₈H₁₂NO₂⁺ | Acylium ion from cleavage of the amide bond |

| 124.0759 | C₇H₁₀NO⁺ | 4-methoxyphenylaminium ion |

| 108.0578 | C₇H₈O⁺ | 4-methoxyphenol radical cation |

| 91.0548 | C₇H₇⁺ | Tropylium ion from rearrangement |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

Investigation of Electronic Transitions of the Aromatic and Amide Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-methoxyphenyl and amide chromophores. Amides typically exhibit two absorption bands: a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. ucalgary.ca The aromatic ring of the 4-methoxyphenyl group will also show characteristic π → π* transitions. The presence of the electron-donating methoxy group generally causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Amide | n → π | ~220-240 |

| Aromatic (4-methoxyphenyl) & Amide | π → π | ~250-280 |

Studies on Solvatochromic Effects and Their Relationship to Electronic Structure

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when the polarity of the solvent is changed. This effect is dependent on the differential solvation of the ground and excited states of the molecule.

For this compound, the following solvatochromic effects are predicted:

n → π* Transitions: These transitions typically exhibit a hypsochromic (blue) shift in more polar solvents. This is because the lone pair of electrons on the oxygen atom of the amide carbonyl can interact with polar solvent molecules through hydrogen bonding, which lowers the energy of the n orbital and increases the energy gap for the transition.

π → π* Transitions: These transitions usually show a bathochromic (red) shift in more polar solvents. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. Studies on related aromatic amide compounds have demonstrated this trend. units.it

The study of solvatochromism in this compound would provide valuable insights into the nature of its electronic structure and its interactions with its environment.

Crystallographic Analysis and Solid State Architecture of N,n Bis 4 Methoxyphenyl Pentanediamide

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the atomic arrangement within a crystalline solid. A successful SCXRD experiment on N,N'-bis(4-methoxyphenyl)pentanediamide would yield precise information on its molecular geometry, crystal system, space group, and unit cell dimensions.

Illustrative Crystallographic Data Table: The following table represents typical data that would be obtained from an SCXRD analysis of a compound of this nature.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₉H₂₂N₂O₄ |

| Formula Weight | 342.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 8.78 |

| c (Å) | 19.45 |

| α (°) | 90 |

| β (°) | 98.65 |

| γ (°) | 90 |

| Volume (ų) | 1778.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.278 |

| Temperature (K) | 293 |

The analysis would also provide exact bond lengths and angles. For instance, the C-N and C=O bond lengths of the amide groups would confirm their partial double-bond character. The orientation of the 4-methoxyphenyl (B3050149) rings relative to the amide planes would be defined by a critical dihedral angle. In similar structures, this angle can vary, influencing the potential for intermolecular interactions. researchgate.net The methoxy (B1213986) groups are typically observed to be nearly coplanar with their respective benzene (B151609) rings. researchgate.net

Illustrative Geometrical Parameters Table:

| Parameter | Illustrative Value (Å or °) |

| Amide C=O Bond Length | 1.24 Å |

| Amide C-N Bond Length | 1.33 Å |

| Dihedral Angle (Amide Plane/Aromatic Ring) | 30.5° |

| C-O-C-C Torsion Angle (Methoxy Group) | 4.2° |

Beyond the structure of a single molecule, SCXRD elucidates how molecules pack together to form a crystal lattice. This packing is governed by the principle of maximizing stabilizing intermolecular interactions while achieving efficient use of space. For a molecule like this compound, the interplay between hydrogen bonding from the amide groups and potential π-interactions from the aromatic rings would be the primary driver of the supramolecular assembly. The resulting structure would likely feature chains, sheets, or a more complex three-dimensional network.

Investigation of Intermolecular Interactions in the Solid State

The stability and structure of the crystal lattice are dictated by a variety of non-covalent intermolecular forces. A detailed analysis of the crystallographic data allows for the characterization of these crucial interactions.

Hydrogen bonds are among the strongest and most directional non-covalent interactions. In the crystal structure of this compound, the most prominent hydrogen bond is expected to be the classic N-H···O interaction between the amide N-H donor of one molecule and the amide carbonyl oxygen (C=O) acceptor of a neighboring molecule. researchgate.net These interactions are highly likely to link the molecules into one-dimensional chains or tapes. researchgate.net

Illustrative Hydrogen Bond Data Table:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (amide) | 0.86 | 2.05 | 2.90 | 170 |

| C(aryl)-H···O (methoxy) | 0.93 | 2.55 | 3.45 | 165 |

The electron-rich 4-methoxyphenyl rings provide sites for stabilizing π-π stacking interactions. These interactions occur when aromatic rings pack in a face-to-face or, more commonly, a parallel-displaced or edge-to-face arrangement. The presence of the electron-donating methoxy group influences the electrostatic potential of the aromatic ring, which in turn affects the geometry and strength of these interactions. Analysis of the centroid-to-centroid distance between adjacent rings (typically in the range of 3.3–3.8 Å for stabilizing interactions) and the slip angle would be used to classify and quantify any π-π stacking present in the crystal lattice.

Polymorphism and Co-crystallization Studies of this compound

Identification and Structural Characterization of Different Crystalline Forms

There are no documented studies identifying or structurally characterizing different crystalline forms (polymorphs) of this compound. The existence of polymorphs, which are different solid-state arrangements of the same molecule, can significantly impact the physical properties of a compound, such as its melting point, solubility, and stability.

Influence of Crystallization Conditions on Solid-State Structure and Morphology

Without experimental data, the influence of varying crystallization conditions—such as solvent, temperature, and cooling rate—on the solid-state structure and morphology of this compound remains unknown. Such studies are crucial for controlling the formation of specific polymorphs and crystal habits.

Theoretical and Computational Chemistry of N,n Bis 4 Methoxyphenyl Pentanediamide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict the molecular geometry, electronic properties, and reactive behavior of N,N'-bis(4-methoxyphenyl)pentanediamide.

Geometry Optimization and Conformational Landscape Exploration

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains several rotatable bonds, multiple energy minima corresponding to different conformers may exist.

Computational studies would explore the conformational landscape to identify the most stable conformers. This process involves systematically rotating the single bonds in the pentanediamide (B1580538) linker and the bonds connecting the phenyl rings to the amide groups. The energy of each conformation is calculated to identify the global minimum and other low-energy isomers. The presence of bulky 4-methoxyphenyl (B3050149) groups can lead to steric hindrance, influencing the preferred conformations. researchgate.net It is anticipated that the most stable conformers would adopt a trans configuration across the amide bonds to minimize steric clash.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| A (Extended) | 180° | 0.00 |

| B (Gauche) | 60° | 1.5 |

| C (Eclipsed) | 0° | 5.0 |

| Note: This table is illustrative and represents typical energy differences for such rotations. Actual values would be obtained from specific DFT calculations. |

Analysis of Electronic Structure: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich 4-methoxyphenyl groups, specifically the oxygen and the aromatic ring. The LUMO is likely to be distributed over the amide carbonyl groups. The methoxy (B1213986) groups, being electron-donating, would increase the energy of the HOMO compared to an unsubstituted phenyl ring. scispace.com

Illustrative Data Table: Calculated Frontier Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Note: These values are hypothetical and are based on typical DFT results for similar aromatic amides. |

Electrostatic Potential Surface (EPS) Mapping for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. globalresearchonline.net The MEP map displays regions of negative potential (red) and positive potential (blue).

In this compound, the regions of highest negative electrostatic potential are expected to be located around the oxygen atoms of the carbonyl and methoxy groups, indicating their susceptibility to electrophilic attack. dtic.milnih.gov These sites are rich in electrons. Conversely, the regions of positive potential are likely to be found around the amide N-H protons, making them potential sites for nucleophilic attack. The aromatic rings will exhibit a region of negative potential above and below the plane of the ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Investigation of Conformational Flexibility and Dynamics in Solution

MD simulations can be used to explore the conformational flexibility of this compound in a solvent, providing a more realistic picture of its behavior than in the gas phase. These simulations can reveal the transitions between different conformers and the timescales on which these changes occur. The flexibility of the pentanediamide chain allows the two 4-methoxyphenyl groups to adopt various relative orientations, which can be crucial for its biological activity or material properties.

Quantum Chemical Descriptors for Predicting Reactivity and Interaction Mechanisms

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior and reactivity. These descriptors are calculated using computational chemistry methods.

The Fukui function, ƒ(r), is a key concept in conceptual Density Functional Theory used to describe local reactivity. mdpi.com It identifies the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. The function measures the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com

The calculation involves determining the electron density of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. From these, two primary types of Fukui functions are derived:

ƒ+(r) for nucleophilic attack (where an electron is added).

ƒ-(r) for electrophilic attack (where an electron is removed). mdpi.com

By analyzing the values of the Fukui function across the atomic sites of this compound, one could pinpoint the atoms most likely to act as electrophiles (accepting electrons) and nucleophiles (donating electrons). This information is crucial for understanding and predicting the molecule's interaction with other chemical species.

Without specific calculations for this compound, a hypothetical data table for condensed Fukui functions (ƒk) on key atoms would resemble the following:

Hypothetical Condensed Fukui Functions for this compound

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | Dual Descriptor (ƒk+ - ƒk-) |

|---|---|---|---|

| Carbonyl Carbon | Value | Value | Value |

| Carbonyl Oxygen | Value | Value | Value |

| Amide Nitrogen | Value | Value | Value |

| Aromatic C (ortho to -NH) | Value | Value | Value |

| Aromatic C (para to -NH) | Value | Value | Value |

Note: This table is for illustrative purposes only. Actual values require dedicated quantum chemical calculations.

For this compound, key bonds for BDE analysis would include the amide C-N bond, the C-C bonds of the pentane (B18724) chain, and the bonds within the aromatic rings. The calculated BDE values would provide insight into the molecule's stability under various conditions and potential fragmentation pathways in chemical reactions or mass spectrometry.

A representative data table for calculated BDEs might look as follows:

Hypothetical Bond Dissociation Energies (BDE) for this compound

| Bond | BDE (kJ/mol) |

|---|---|

| Carbonyl C - Amide N | Value |

| Amide N - Aromatic C | Value |

| α-C - β-C (pentane chain) | Value |

| β-C - γ-C (pentane chain) | Value |

Note: This table is for illustrative purposes only. Actual values require dedicated quantum chemical calculations.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the identification and structural elucidation of compounds.

A crucial step in computational spectroscopy is the validation of the chosen theoretical model. This is achieved by comparing the computationally predicted spectra (NMR, IR, UV-Vis) with experimentally obtained spectra. A good correlation between the calculated and experimental data validates the computational method and level of theory, ensuring their predictive accuracy for the molecule under study.

For this compound, this would involve:

NMR: Calculating the chemical shifts (δ) for 1H and 13C nuclei and comparing them to experimental NMR data.

IR: Simulating the vibrational frequencies and comparing the positions and relative intensities of the absorption bands to an experimental IR spectrum.

UV-Vis: Predicting the electronic transitions and the corresponding absorption maxima (λmax) and comparing them to an experimental UV-Vis spectrum.

A data table for such a comparison could be structured as follows:

Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Calculated Value | Experimental Value | Deviation |

|---|---|---|---|---|

| 1H NMR | δ (ppm) for a specific proton | Value | Value | Value |

| 13C NMR | δ (ppm) for a specific carbon | Value | Value | Value |

| IR | Wavenumber (cm-1) for C=O stretch | Value | Value | Value |

Note: This table is for illustrative purposes only. Actual values require both computational and experimental studies.

Once a computational model is validated, it can be used for a more profound interpretation of complex spectroscopic features that may be difficult to assign from experimental data alone. For instance:

In NMR , computational models can help assign signals in crowded regions of the spectrum and understand the effects of conformation on chemical shifts.

In IR spectroscopy , calculations can definitively assign vibrational modes to specific bond stretches, bends, and torsions, which is particularly useful for complex molecules with many overlapping peaks.

In UV-Vis spectroscopy , theoretical models can identify the specific molecular orbitals involved in electronic transitions, providing a detailed understanding of the molecule's electronic structure and chromophores.

Without existing research on this compound, it is not possible to provide a specific analysis of its complex spectroscopic features.

Mechanistic Investigations of Reactions Involving N,n Bis 4 Methoxyphenyl Pentanediamide

Elucidation of Formation Mechanisms from Precursor Molecules

The formation of N,N'-bis(4-methoxyphenyl)pentanediamide typically involves the reaction of glutaric acid or its derivatives with p-anisidine (B42471). The core of this transformation is the formation of two amide bonds.

Detailed Reaction Pathways and Transition State Analysis of Amide Bond Formation

The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is not spontaneous and requires activation of the carboxylic acid. A common laboratory method involves the use of a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com

The reaction pathway is proposed as follows:

Activation of the Carboxylic Acid: The carboxylic acid (glutaric acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. This is the rate-determining step.

Nucleophilic Attack: The amine (p-anisidine) then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct.

For the formation of a simple amide, the transition state involves a four-membered ring where bonds are simultaneously formed and broken. researchgate.net In the case of this compound, this process would occur at both ends of the glutaric acid derivative.

Interactive Table: Key Steps in Amide Bond Formation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Activation of Carboxylic Acid | O-acylisourea |

| 2 | Nucleophilic Attack by Amine | - |

| 3 | Formation of Tetrahedral Intermediate | Tetrahedral Adduct |

| 4 | Product Formation | Amide, Dicyclohexylurea |

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

To improve reaction rates and minimize side reactions, additives are often used in conjunction with coupling agents. One of the most common is 1-hydroxybenzotriazole (HOBt). When HOBt is present, the O-acylisourea intermediate rapidly reacts with it to form an HOBt-ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide. luxembourg-bio.com

Lewis acids such as niobium(V) oxide (Nb2O5) and iron(III) chloride (FeCl3) can also catalyze the direct amidation of carboxylic acids with amines. acs.orgscirp.org The Lewis acid activates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine. This approach avoids the use of stoichiometric coupling agents, making it a greener alternative.

Copper(I)-based catalysts have also been employed for the N,N'-diarylation of diamines, which represents a related transformation. nih.gov

Interactive Table: Common Catalysts and Additives in Amide Synthesis

| Catalyst/Additive | Role | Typical Conditions |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Room Temperature |

| 1-Hydroxybenzotriazole (HOBt) | Additive to reduce side reactions | Used with DCC |

| Niobium(V) oxide (Nb2O5) | Lewis Acid Catalyst | High Temperature |

| Iron(III) chloride (FeCl3) | Lewis Acid Catalyst | Ambient Temperature |

Reactivity Profiles and Transformation Pathways of this compound

The reactivity of this compound is governed by the amide functional groups.

Hydrolysis and Degradation Mechanisms under Varying Chemical Conditions

Amides can be hydrolyzed back to their constituent carboxylic acids and amines under both acidic and basic conditions. The hydrolysis of amides is generally a slow process that requires heating.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as an ammonium ion) yields the carboxylic acid. libretexts.org The mechanism for the acid-catalyzed hydrolysis of N,N'-diarylsulfamides has been shown to shift from an A2 to an A1 mechanism in highly acidic solutions. researchgate.net

Base-Promoted Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion as a leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion gives the carboxylate salt and the neutral amine. libretexts.orgresearchgate.net

Studies of Reactions with Specific Electrophiles and Nucleophiles

The lone pair of electrons on the nitrogen atom of an amide is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization makes the nitrogen atom significantly less nucleophilic than that of an amine. Therefore, this compound is not expected to react readily with weak electrophiles.

Conversely, the hydrogen atom attached to the nitrogen in a secondary amide is weakly acidic (pKa ≈ 17). masterorganicchemistry.com Strong bases can deprotonate the amide to form an amidate anion, which is a potent nucleophile. However, in this compound, both amide nitrogens are disubstituted, so there are no acidic N-H protons. Lithiation of a related N-(2-(4-methoxyphenyl)ethyl)pivalamide has been shown to occur on the aromatic ring ortho to the activating pivaloylaminoethyl group. cardiff.ac.uk

Characterization of Thermal and Photochemical Decomposition Pathways

The thermal decomposition of amides can proceed through various pathways. For some N,N-dialkoxyamides, thermolysis leads to the homolytic cleavage of a nitrogen-oxygen bond, forming an alkoxyamidyl radical and an alkoxyl radical. rsc.org The thermal decomposition of neodymium amide complexes has also been studied, showing the release of the amide ligand. pnnl.gov While specific studies on this compound are not available, it is plausible that at high temperatures, homolytic cleavage of the C-N or C-C bonds could occur.

Microwave irradiation has been used to promote the thermal decomposition of N-acylureas in one-pot amide synthesis. scientific.net

The photochemical degradation of amides is less commonly studied but can be initiated by the absorption of UV light, potentially leading to radical-based cleavage reactions.

Kinetic and Thermodynamic Analysis of Relevant Reactions and Equilibria

A comprehensive kinetic and thermodynamic analysis of reactions involving this compound is crucial for understanding its stability, reactivity, and potential transformation pathways under various conditions. While specific experimental data for this particular compound is not extensively available in the reviewed scientific literature, a robust understanding can be derived from established principles of amide chemistry and data from analogous structures. The most relevant reaction for a diamide (B1670390) such as this compound is hydrolysis, which involves the cleavage of its amide bonds.

The hydrolysis of an amide bond is a thermodynamically favorable process, but it is typically characterized by a high activation energy, rendering the bond kinetically stable under neutral conditions at ambient temperature. The reaction can be catalyzed by acid, base, or enzymes, each following a distinct mechanistic pathway which influences the reaction kinetics.

General Mechanism of Amide Hydrolysis

The hydrolysis of this compound would involve the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of one of the amide groups. This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine. For this compound, this would result in glutaric acid and p-anisidine.

Kinetic Analysis

The rate of amide hydrolysis is significantly dependent on pH and temperature. The reaction is generally first-order with respect to the amide concentration and the catalyst (acid or base) concentration.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a more potent nucleophile than water, leading to a faster reaction rate. The reaction rate is directly proportional to the hydroxide ion concentration.

Neutral Hydrolysis: At neutral pH, the reaction is much slower as water is a weaker nucleophile and there is no activation of the carbonyl group.

While specific rate constants for this compound are not documented in the searched literature, representative activation energies for the hydrolysis of related amides under different catalytic conditions provide insight into the expected kinetic behavior. researchgate.net

Illustrative Activation Energies for Amide Hydrolysis

| Catalytic Condition | Typical Activation Energy (kJ/mol) | Reference Compound(s) |

|---|---|---|

| Base-Catalyzed | 21 | N-substituted amides researchgate.net |

| Acid-Catalyzed | 31 | N-substituted amides researchgate.net |

| Water-Assisted (Neutral) | 99 | N-substituted amides researchgate.net |

The electronic nature of the substituents on the nitrogen atom and the carbonyl carbon can influence the reaction rate. The 4-methoxyphenyl (B3050149) group is an electron-donating group, which would slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted phenyl group.

Thermodynamic Analysis

The hydrolysis of the amide bonds in this compound to form glutaric acid and p-anisidine is an exergonic process under standard conditions. This is because the C-O and N-H bonds formed in the products are, in total, more stable than the C-N and O-H bonds broken in the reactants (amide and water).

While specific thermodynamic parameters such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the hydrolysis of this compound have not been reported, the general thermodynamics of amide hydrolysis are well-established. The reaction is enthalpically driven due to the formation of stronger bonds in the products. The entropy change for the hydrolysis reaction is typically small.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable estimates for both the kinetic and thermodynamic parameters of such reactions. researchgate.netnih.gov These studies can model the reaction pathway, identify transition states, and calculate activation energies and reaction enthalpies, offering a theoretical framework where experimental data is lacking.

Applications in Materials Science and Coordination Chemistry

Utilization as a Building Block for Polymeric Materials

The intrinsic properties of the N,N'-bis(4-methoxyphenyl)pentanediamide moiety, such as its ability to form strong intermolecular hydrogen bonds and the semi-flexible nature imparted by the pentane (B18724) chain, make it a valuable component in the synthesis of high-performance polymers, particularly polyamides.

Design and Synthesis of Polyamides or Other Condensation Polymers Incorporating the Diamide (B1670390) Moiety

Aromatic polyamides, or aramids, are a class of high-performance materials known for their exceptional thermal and mechanical properties. nih.govchim.itresearchgate.net However, their rigid structure often leads to poor solubility and high melting temperatures, making them difficult to process. nih.govntu.edu.tw A common strategy to improve processability is to incorporate flexible segments or bulky pendant groups into the polymer backbone. ntu.edu.twtandfonline.com

Polymers incorporating the this compound structure can be synthesized via polycondensation reactions. chim.it For instance, the low-temperature solution polycondensation of a diamine, such as 4-methoxyaniline, with pentanedioyl dichloride (glutaroyl chloride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) would yield a semi-aromatic polyamide featuring the desired repeating unit. nih.govresearchgate.net Another established method is the Yamazaki phosphorylation reaction, which involves the direct polycondensation of a dicarboxylic acid with a diamine using a phosphite and pyridine (B92270). tandfonline.comresearchgate.net

Investigation of Physicochemical, Mechanical, and Thermal Properties of Resulting Materials

The properties of polyamides are intrinsically linked to their molecular structure. The introduction of the this compound moiety is expected to confer a unique combination of characteristics.

Physicochemical Properties : Aromatic polyamides are often only soluble in strong acids or polar aprotic solvents containing salts. nih.gov The presence of the flexible aliphatic pentane spacer and methoxy (B1213986) groups in the polymer backbone is anticipated to increase solubility in common organic solvents like DMAc, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF). researchgate.net This enhanced solubility is crucial for processing, allowing for the casting of tough, transparent, and flexible films from solution. ntu.edu.tw

Mechanical Properties : As a class, polyamides exhibit superior mechanical resistance. nih.govresearchgate.net While wholly aromatic polyamides can have tensile strengths exceeding 100 MPa and high moduli, the introduction of a flexible aliphatic spacer typically results in more flexible materials with lower tensile strength and modulus but increased elongation at break. nih.govnih.gov For comparison, some aromatic polyamides containing bulky groups exhibit tensile strengths in the range of 91–115 MPa and tensile moduli between 2.3–2.9 GPa. ntu.edu.tw

Thermal Properties : Aromatic polyamides are renowned for their high thermal stability. nih.gov Polymers incorporating the described diamide moiety are expected to exhibit good thermal performance, with decomposition temperatures potentially exceeding 400°C. nih.govresearchgate.netmdpi.com The glass transition temperature (Tg), however, would likely be lower than that of fully aromatic polyamides due to the increased chain flexibility from the pentane unit. tudelft.nl For instance, semi-aromatic polyamides with methylene (B1212753) spacers can exhibit Tg values ranging from 143°C to 223°C and decomposition temperatures around 426–455°C. researchgate.net

The following table summarizes the typical thermal properties of various aromatic and semi-aromatic polyamides, providing a basis for estimating the performance of polymers derived from this compound.

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Reference |

|---|---|---|---|

| Aromatic Polyamide (Triphenylamine-based) | 257–287 | > 550 | ntu.edu.tw |

| Aromatic Polyamide (Xanthene-based) | 236–298 | 490–535 | nih.gov |

| Semi-Aromatic Polyamide (s-Triazine with methylene spacer) | 143–223 | ~426–455 (Tmax) | researchgate.net |

| Aromatic Poly(amide-imide) | 296–355 | > 500 | mdpi.com |

Supramolecular Chemistry and Self-Assembly Processes

The specific arrangement of functional groups in this compound makes it an excellent candidate for forming well-defined supramolecular structures through non-covalent interactions.

Exploitation of Hydrogen Bonding and Aromatic Interactions for Directed Assembly of Ordered Structures

The self-assembly of small molecules is governed by an interplay of non-covalent forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. acs.org In this compound, the amide groups are the primary sites for strong, directional hydrogen bonding (N-H···O=C). nih.govresearchgate.net This interaction encourages the molecules to align in a linear fashion, forming one-dimensional tapes or ribbons. acs.org

Complementing the hydrogen bonds are the aromatic interactions between the 4-methoxyphenyl (B3050149) rings. These π-π stacking interactions can provide additional stability to the self-assembled structures, influencing the packing of the molecular tapes. acs.orgnih.gov The flexible pentane spacer introduces conformational variability, allowing the molecule to adopt a shape that optimizes both the hydrogen bonding and the aromatic stacking, which is a key factor in the formation of ordered, hierarchical structures. nih.gov

Formation of Gels, Liquid Crystals, or Nanostructured Materials through Self-Organization

The directional, non-covalent interactions within this compound can drive its self-organization into functional soft materials.

Gels : Low-molecular-weight gelators (LMWGs) function by self-assembling into a three-dimensional fibrous network that immobilizes a solvent. dntb.gov.uanih.gov The one-dimensional hydrogen-bonded ribbons formed by this compound could entangle to create such a network, leading to the formation of a supramolecular gel in various organic solvents. nih.govacs.org The properties of the gel, such as its thermal stability and mechanical strength, would be dependent on the density and connectivity of this self-assembled network. nih.gov

Liquid Crystals : The combination of a rigid aromatic core (the bis(amide)-bis(phenyl) unit) and a flexible aliphatic chain (the pentane spacer) is a common molecular design for thermotropic liquid crystals. frontiersin.org Depending on the balance between the rigid and flexible parts, this compound could potentially exhibit liquid crystalline phases, such as nematic or smectic phases, upon heating. The self-assembly process in this case leads to long-range orientational order while maintaining fluidity.

Role as a Ligand in Metal Coordination Chemistry

The this compound molecule contains multiple potential donor atoms, making it a versatile ligand for coordinating with metal ions to form metal complexes or coordination polymers.

The most likely coordination sites are the carbonyl oxygen atoms of the two amide groups. These oxygen atoms can act as Lewis bases, donating a lone pair of electrons to a metal center. The molecule can thus function as a bidentate O,O'-donor ligand. nih.govijstm.com Chelation with a metal ion would result in the formation of a large and flexible eight-membered ring. This flexibility could allow the ligand to adapt to the geometric preferences of a wide range of metal ions. nih.gov

Furthermore, the nitrogen atoms of the amide groups could also potentially coordinate to a metal, although this is generally less favorable than coordination through the carbonyl oxygen. The methoxy groups' oxygen atoms are also potential, albeit weak, donor sites.

Depending on the metal-to-ligand ratio and the coordination geometry of the metal, this ligand could form simple mononuclear complexes, such as [M(L)Cl2], or act as a bridging ligand between two metal centers to form polynuclear complexes or one-dimensional coordination polymers. asrjetsjournal.orgrsc.org The study of such complexes is relevant for catalysis, materials science, and the development of new functional molecular systems. nih.govnih.gov

Design and Synthesis of Metal Complexes Featuring this compound as a Ligand

This compound is a symmetrical diamide ligand derived from pentanedioic acid (glutaric acid) and 4-methoxyaniline (p-anisidine). The ligand possesses two amide functionalities, which are key to its coordination behavior. The amide group can coordinate to metal ions through either the oxygen or nitrogen atom, but coordination via the carbonyl oxygen is generally favored due to its higher Lewis basicity. This preference results in the ligand typically acting as a neutral, bidentate O-donor, capable of forming stable chelate rings with a metal center.

The synthesis of the this compound ligand itself can be readily achieved through standard amidation reactions. A common and effective method involves the reaction of pentanedioyl chloride (glutaryl chloride) with two equivalents of 4-methoxyaniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Once the ligand is synthesized and purified, the formation of its metal complexes can be undertaken by reacting it with various metal salts in a suitable solvent. The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent is crucial for obtaining crystalline products. Metals from the transition series, such as copper(II), nickel(II), cobalt(II), and zinc(II), are excellent candidates for forming complexes with such O-donor ligands. A typical synthesis would involve dissolving stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol, methanol, or acetonitrile and heating the mixture to promote the reaction.

The general reaction for the formation of a metal complex can be represented as:

MX₂ + nL → [M(L)ₙ]X₂

Where M is the metal ion, X is the counter-anion, and L is the this compound ligand. The stoichiometry (n) would depend on the coordination preference of the metal ion and the reaction conditions.

Spectroscopic and Structural Characterization of Metal-Ligand Coordination Modes and Geometries

The characterization of newly synthesized metal complexes is essential to determine their structure, coordination environment, and properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the amide ligand to the metal center. The most significant change is expected in the vibrational frequency of the carbonyl group (C=O). In the free ligand, the C=O stretching vibration appears at a characteristic wavenumber. Upon coordination to a metal ion through the oxygen atom, this bond is weakened, resulting in a shift of the C=O stretching band to a lower frequency (a redshift). The N-H stretching frequency may also be affected, albeit to a lesser extent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites (i.e., the amide groups) are expected to change. For instance, the N-H proton signal may broaden or shift downfield.

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complex and can help elucidate the coordination geometry around the metal ion. For complexes of transition metals with d-electrons, the spectra will show d-d transitions, the energies of which are indicative of the ligand field strength and the coordination environment (e.g., octahedral, tetrahedral).

Below is an interactive table summarizing the expected characterization data for a hypothetical metal complex, [M(L)Cl₂], where L is this compound.

| Technique | Expected Observation for Free Ligand (L) | Expected Observation for Metal Complex [M(L)Cl₂] | Information Gained |

| FT-IR Spectroscopy | Strong C=O stretch at ~1650 cm⁻¹; N-H stretch at ~3300 cm⁻¹ | C=O stretch shifts to lower frequency (~1620 cm⁻¹); N-H stretch shows minor shifts. New bands at low frequency. | Confirms coordination of the amide oxygen to the metal. Appearance of M-O vibration bands. |

| ¹H NMR (for diamagnetic M) | Sharp signal for N-H proton; distinct signals for aromatic and aliphatic protons. | Downfield shift and/or broadening of the N-H proton signal and protons adjacent to the carbonyl group. | Provides evidence of metal-ligand interaction in solution. |

| UV-Vis Spectroscopy | Shows absorptions corresponding to π→π* transitions in the aromatic rings. | Appearance of new, lower energy bands corresponding to d-d electronic transitions for transition metal ions. | Elucidates the coordination geometry and electronic structure of the metal center. |

| X-ray Crystallography | N/A | Provides precise bond lengths (e.g., M-O), bond angles, and overall coordination geometry (e.g., tetrahedral, octahedral). | Unambiguously determines the solid-state molecular structure and coordination mode of the ligand. |

Exploration of Catalytic Applications of Synthesized Metal Complexes in Organic Transformations

Metal complexes supported by multidentate ligands are of significant interest in catalysis. mdpi.comnih.govsemanticscholar.org The metal complexes of this compound could potentially serve as catalysts in a variety of organic transformations. The ligand framework can be tuned to influence the steric and electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.

Oxidation Catalysis: Transition metal complexes are widely used as catalysts for oxidation reactions. Complexes of copper, cobalt, or manganese with the this compound ligand could be investigated for their ability to catalyze the oxidation of alcohols to aldehydes or ketones, or the oxidation of hydrocarbons. The amide ligand is generally robust under oxidative conditions, making it a suitable platform for such applications.

Lewis Acid Catalysis: Complexes of metals like zinc(II) or copper(II) can function as Lewis acid catalysts. The coordinated metal ion can activate substrates towards nucleophilic attack. Potential applications include their use in Diels-Alder reactions, Friedel-Crafts acylations, or as catalysts for polymerization processes, such as the ring-opening polymerization of cyclic esters.

Polymerization Reactions: The defined coordination geometry imposed by the diamide ligand could make these complexes suitable as pre-catalysts for polymerization reactions. For example, they could be explored in the polymerization of olefins or in the synthesis of biodegradable polymers like polylactide.

The catalytic performance of these complexes would be evaluated by monitoring reaction kinetics, product yields, and selectivity under various conditions (temperature, pressure, solvent, catalyst loading). The flexibility of the pentanediamide (B1580538) backbone may allow the complex to adopt geometries favorable for substrate binding and activation, a key aspect in catalyst design. Further research in this area would involve synthesizing a range of metal complexes and systematically screening them for activity in these and other important organic reactions.

Conclusion and Future Perspectives in N,n Bis 4 Methoxyphenyl Pentanediamide Research

Summary of Key Academic Contributions and Identification of Unanswered Questions